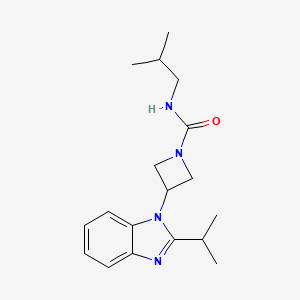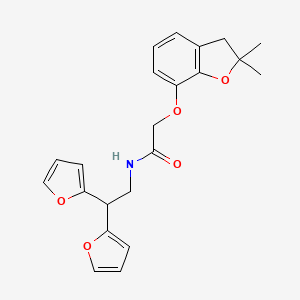![molecular formula C17H16N2OS B2375640 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 391229-85-9](/img/structure/B2375640.png)
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide” is a compound belonging to the class of thiazole-based molecules. The molecule contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amine (aromatic), and 1 sulfide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 hour at 60°C. Then, an alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 hours .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using quantum chemical computations . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals have been created .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, in a forced swimming test, some compounds showed significant antidepressant and anticonvulsant effects .Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Screening: A study explored the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and had inhibitory action against fungal strains, indicating potential therapeutic applications in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Chemical Synthesis and Structural Studies
- Synthesis of Derivatives: The synthesis of various derivatives incorporating thiazole ring, such as N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3, 5-dinitrobenzamide, has been explored. These compounds have been characterized by IR, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction data (Saeed, Hussain, & Ali, 2013).
Photophysical Properties and Applications
- Phosphorescent Properties for OLEDs: Research on cyclometalated thiazol-2-ylidene platinum(II) complexes based on thiazol-2-ylidene derivatives showed strong phosphorescence at room temperature, useful for applications in organic light-emitting diodes (OLEDs). The study detailed the influence of different ligands on quantum yields and decay lifetimes, relevant for photophysical applications (Leopold et al., 2017).
Applications in Photodynamic Therapy
- Potential in Cancer Treatment: A study synthesized new derivatives with potential application in photodynamic therapy for cancer treatment. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and were deemed suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Tyrosine Kinase Inhibitors: Thiazole and thiazolidene derivatives were evaluated for their anticancer activity, acting as inhibitors against various cancerous cell lines. This study utilized docking studies to analyze the interaction of these compounds with epidermal growth factor receptor (EGFR) tyrosine kinases, demonstrating a correlation between their structure and anticancer activity (Patil et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-5-4-6-13(9-11)16(20)18-17-19(3)14-8-7-12(2)10-15(14)21-17/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDAJYVRBXEIIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

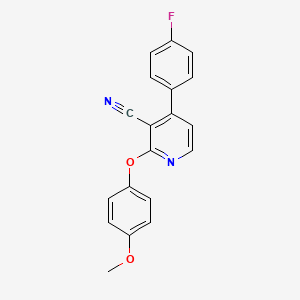
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)
![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)
![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)
![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)
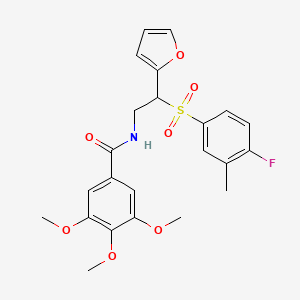
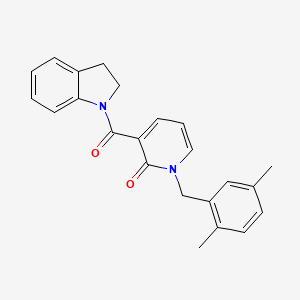
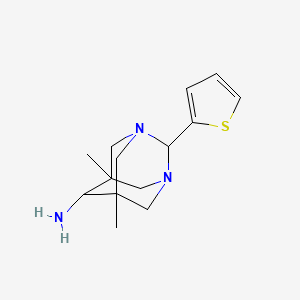
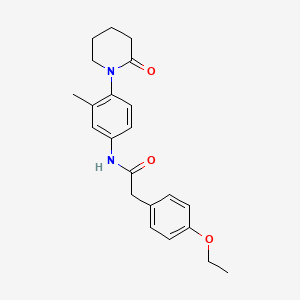
![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)
